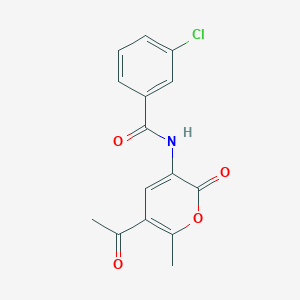

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide

Descripción

Propiedades

IUPAC Name |

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-8(18)12-7-13(15(20)21-9(12)2)17-14(19)10-4-3-5-11(16)6-10/h3-7H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFCHIIDEASRAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide typically involves multiple steps. One common method involves the reaction of 3-chlorobenzoic acid with 5-acetyl-6-methyl-2-oxo-2H-pyran-3-amine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzenecarboxamides.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide typically involves the reaction of 5-acetyl-6-methyl-2-oxo-2H-pyran-3-ylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted under reflux conditions, followed by purification through recrystallization from ethanol. The molecular formula of this compound is C15H13ClN2O4, with a molecular weight of approximately 320.73 g/mol.

Scientific Research Applications

1. Medicinal Chemistry

- N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for modifications that can enhance biological activity and target specificity in drug design .

2. Antimicrobial Activity

- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds derived from similar structures have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting potential applications in treating infectious diseases .

3. Anticancer Research

- The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with notable IC50 values indicating significant cytotoxicity .

4. Anti-inflammatory Studies

- Research has indicated that this compound can modulate inflammatory responses in macrophages, reducing pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in developing anti-inflammatory therapies.

Case Study 1: Antimicrobial Efficacy

Objective : To assess the efficacy of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Case Study 2: Anticancer Activity

Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 3: Anti-inflammatory Properties

Objective : To investigate the anti-inflammatory effects using LPS-stimulated macrophages.

- Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mecanismo De Acción

The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyranone and Benzamide Families

Compound A : JNJ-54717793 ()

- Structure : (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine).

- Key Differences: Bicyclic azabicycloheptane core vs. pyranone ring. Fluorine and trifluoromethyl substituents enhance metabolic stability compared to the acetyl and methyl groups in the target compound.

- Functional Implications :

Compound B : NAT-1 and NAT-2 ()

- Structures :

- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.

- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.

- Key Differences: Thiazolidinone core vs. pyranone. Nicotinamide substituent vs. 3-chlorobenzamide.

- Functional Implications: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities, suggesting divergent applications compared to pyranone derivatives .

Compound C : BBAC ()

- Structure : (S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide.

- Key Differences: Pyrrolidine-carboxamide backbone vs. pyranone. Benzimidazole-thioether side chain introduces sulfur-based reactivity.

- Functional Implications :

Table 1: Structural and Functional Comparison

Key Observations:

- Pyranone vs. Thiazolidinone/Azabicycloheptane: Pyranones (e.g., target compound) exhibit ring-opening reactivity for heterocycle synthesis, whereas thiazolidinones and azabicycloheptanes are more stable, favoring direct biological interactions .

- Substituent Effects: Chlorine in the target compound increases lipophilicity vs. Trifluoromethyl groups in JNJ-54717793 enhance metabolic resistance compared to acetyl groups .

Hydrogen Bonding and Crystallography

- The pyranone’s carbonyl and amide groups in the target compound facilitate hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis) .

- By contrast, JNJ-54717793’s fluorine and nitrogen-rich structure may promote halogen bonding, a feature absent in the target compound .

Actividad Biológica

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide, a compound with the molecular formula C15H13ClN2O4, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse scientific literature.

The compound features a pyran ring fused with a benzamide structure, which is indicative of its potential reactivity and biological activity. The molecular weight is approximately 271.27 g/mol, and it possesses several functional groups that may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClN2O4 |

| Molecular Weight | 271.27 g/mol |

| CAS Number | 93945-84-7 |

| InChI Key | NLYKJMSLWBGFEG-UHFFFAOYSA-N |

Synthesis

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide typically involves the reaction of 5-acetyl-6-methyl-2-oxo-2H-pyran with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine under reflux conditions. The resulting product is purified through recrystallization techniques to yield a high-purity compound suitable for biological testing.

Antimicrobial Activity

Studies have indicated that compounds similar to N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyranones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural analogies .

Antioxidant Properties

Research has demonstrated that pyran derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. The presence of the acetyl and carbonyl groups in the structure may enhance its ability to donate electrons, contributing to antioxidant activity .

Enzyme Inhibition

The compound's interaction with specific enzymes has been explored in various studies. For example, it has been suggested that similar compounds can inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study published in Molecules examined the antimicrobial effects of several pyran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyran structure significantly enhanced antibacterial activity, suggesting potential pathways for developing effective antimicrobial agents from this class of compounds .

- Antioxidant Activity : A comparative analysis highlighted that compounds with similar structural motifs exhibited varying degrees of antioxidant activity when tested using DPPH radical scavenging assays. The findings suggest that the incorporation of specific functional groups can optimize antioxidant potential, making N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide a candidate for further study in oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-3-chlorobenzenecarboxamide, and how can reaction yields be optimized?

A multi-step synthesis approach is typically employed, involving condensation of 3-chlorobenzoic acid derivatives with functionalized pyran intermediates. Evidence from analogous compounds suggests that ultrasonic-assisted methods (e.g., 4-hour sonication in ethanol with ytterbium triflate as a catalyst) can improve reaction efficiency by enhancing mixing and reducing reaction time . Yield optimization may involve adjusting stoichiometry, solvent polarity, and catalyst loading. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound from byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- 1H/13C NMR : To confirm substituent positions and aromaticity. For example, methyl groups (δ ~2.1–2.5 ppm) and acetyl protons (δ ~2.6–3.0 ppm) should be identifiable .

- Mass Spectrometry (EI-MS) : To validate molecular weight (e.g., molecular ion peaks matching the calculated mass) and fragmentation patterns .

- HPLC : For purity assessment (≥95% recommended for research-grade material) .

Q. How can solubility and stability be assessed for this compound in experimental settings?

Solubility screening in solvents like DMSO, ethanol, and acetonitrile is recommended. Stability studies under varying pH (e.g., 4–9), temperature (25–40°C), and light exposure should be conducted via UV-Vis spectroscopy or HPLC to detect degradation products .

Advanced Research Questions

Q. What computational methods can predict the reactivity or binding interactions of this compound in biological systems?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking (using software like AutoDock Vina) with target proteins (e.g., kinases or receptors) can simulate binding affinities. Quantum chemical reaction path searches, as described in ICReDD methodologies, may optimize reaction conditions .

Q. How should researchers address contradictions in biological activity data across different assay systems?

- Assay Validation : Confirm assay reproducibility using positive/negative controls (e.g., reference inhibitors).

- Metabolic Stability : Test for compound degradation in cell-based vs. cell-free assays via LC-MS .

- Off-Target Effects : Use proteome-wide screening (e.g., affinity chromatography or thermal shift assays) to identify non-specific interactions .

Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or simulated moving bed (SMB) chromatography can resolve enantiomers . For polymorph screening, employ solvent-anti-solvent crystallization under controlled temperature and agitation rates.

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored?

- Analog Synthesis : Modify substituents (e.g., replacing the 3-chlorophenyl group with fluorophenyl or methoxy groups) and test activity .

- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate structural features with biological endpoints .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s environmental fate or toxicity?

- Aquatic Fate : Use OECD 308 guidelines to assess hydrolysis and biodegradation in water-sediment systems .

- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays with LC50/EC50 determination .

Q. How can researchers validate the compound’s mechanism of action in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.